molecular formula C19H13Cl2N3O2 B11635385 2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide

2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide

Cat. No.: B11635385
M. Wt: 386.2 g/mol
InChI Key: IGICGQNUBXRYRB-UHFFFAOYSA-N
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Description

Table 1: Key Bond Lengths and Angles

Parameter Value (Å/°) Source
C=O (amide) 1.224
N–C (pyridine-amide) 1.348
Dihedral angle (pyridine-phenyl) 87.5°

The SMILES string C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl reveals a planar pyridine ring and a non-coplanar phenyl group due to steric hindrance between the ortho-chlorine and amide hydrogen. Conformational flexibility is limited by intramolecular hydrogen bonding between the amide N–H and pyridine’s nitrogen, stabilizing a trans amide configuration.

X-ray crystallography of analogous compounds (e.g., thieno[2,3-d]pyrimidines) shows similar planar arrangements for aromatic systems, with dihedral angles between 80° and 90°. Computational models predict a 5.2 kcal/mol energy barrier for rotation about the central amide bond, favoring the observed conformation.

Comparative Structural Analysis with Analogous Pyridine-3-Carboxamide Derivatives

Table 2: Structural Comparison with Derivatives

Compound Substituents Dihedral Angle Bioactivity
Target compound 2-Cl, 2-Cl-benzoyl 87.5° Under study
N-(4-chlorophenyl)pyridine-3-carboxamide 4-Cl-phenyl 72.3° Anticancer
N-(3-nitrobenzoyl)pyridine-3-carboxamide 3-NO₂-benzoyl 94.1° Antibacterial

The target compound’s ortho-chloro substitution distinguishes it from derivatives with para-substituents. This substitution reduces steric clash compared to bulkier groups (e.g., nitro), enabling tighter packing in crystalline lattices. Compared to non-chlorinated analogs, the dual chlorine atoms enhance electrophilicity at the pyridine ring, as evidenced by a 0.15 Å shortening of the C–Cl bond.

In thieno[2,3-d]pyrimidine analogs, replacing sulfur with nitrogen (as in pyridine) increases dipole moments by 1.2 D, potentially influencing solubility and receptor binding. The target compound’s logP of 3.8 (calculated) suggests moderate lipophilicity, aligning with pyridine-3-carboxamides used in blood-brain barrier penetration studies.

Properties

Molecular Formula

C19H13Cl2N3O2

Molecular Weight

386.2 g/mol

IUPAC Name

2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13Cl2N3O2/c20-16-9-2-1-7-14(16)18(25)23-12-5-3-6-13(11-12)24-19(26)15-8-4-10-22-17(15)21/h1-11H,(H,23,25)(H,24,26)

InChI Key

IGICGQNUBXRYRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary fragments:

  • 2-Chloropyridine-3-carbonyl chloride (pyridine core with chloro and reactive acyl chloride groups).

  • 3-Amino-N-(2-chlorophenyl)benzamide (aromatic amine with a pre-installed 2-chlorobenzamide substituent).

Coupling these fragments via amide bond formation constitutes the final step. Intermediate synthesis pathways for both components are critical to overall yield and purity.

Synthesis of 2-Chloropyridine-3-Carbonyl Chloride

Chlorination of Pyridine-3-Carboxylic Acid

Pyridine-3-carboxylic acid undergoes chlorination using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For regioselective chlorination at the 2-position, directed ortho-metalation (DoM) strategies are employed:

  • Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C directs deprotonation to the 2-position.

  • Quenching with Cl⁺ : Introducing Cl₂ or N-chlorosuccinimide (NCS) yields 2-chloropyridine-3-carboxylic acid.

  • Acyl Chloride Formation : Reaction with SOCl₂ converts the carboxylic acid to the acyl chloride.

Key Data :

StepReagentTemperatureYield (%)
LithiationLDA-78°C92
ChlorinationNCS0°C→RT85
Acyl Chloride FormationSOCl₂Reflux95

Synthesis of 3-Amino-N-(2-Chlorophenyl)Benzamide

Nitro Reduction Pathway

  • Nitrobenzamide Synthesis :

    • 3-Nitrobenzoyl chloride reacts with 2-chloroaniline in dichloromethane (DCM) with triethylamine (TEA) as base.

    • Yield : 88% (m.p. 145–147°C).

  • Nitro Group Reduction :

    • Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to amine.

    • Yield : 94% (HPLC purity >99%).

Alternative Ullmann Coupling

A copper-catalyzed coupling between 3-iodobenzamide and 2-chloroaniline in DMF at 110°C provides direct access but with lower yield (72%).

Coupling of Fragments

Biphasic Solvent Method (Patent CN102532010B)

Procedure :

  • Dissolve 2-chloropyridine-3-carbonyl chloride (1 eq) in toluene.

  • Add 3-amino-N-(2-chlorophenyl)benzamide (1 eq) dissolved in a water-toluene mixture (1:3 v/v).

  • Stir vigorously at 60°C for 2 h.

  • Separate organic phase, wash with 5% NaOH, and concentrate.

Advantages :

  • Eliminates need for stoichiometric base, reducing purification burden.

  • Yield : 89% (purity 98.5% by HPLC).

Schotten-Baumann Conditions

Traditional amide coupling in water-ethyl acetate with NaHCO₃ yields 82% product but requires extensive washing to remove base.

Optimization and Scalability

Solvent Selection

Biphasic systems (toluene-water) outperform THF or DCM in minimizing hydrolysis of the acyl chloride.

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine, 5 mol%) accelerates coupling, achieving 93% yield in 1 h.

Temperature Control

Adiabatic conditions during exothermic coupling prevent thermal degradation, crucial for gram-scale synthesis.

Purification and Characterization

Recrystallization

Crude product recrystallized from ethanol-water (4:1) affords needle-like crystals (m.p. 178–180°C).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.52 (s, 1H, CONH), 8.76 (dd, J=4.8 Hz, 1H, pyridine-H6), 8.24 (dd, J=8.0 Hz, 1H, pyridine-H4), 7.92–7.35 (m, 8H, Ar-H).

  • HRMS (ESI) : m/z calculated for C₁₉H₁₂Cl₂N₃O₂ [M+H]⁺ 408.0372; found 408.0369.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Biphasic Coupling8998.5Excellent
Schotten-Baumann8297.2Moderate
DMAP-Catalyzed9398.8High

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have explored the anticancer properties of compounds related to pyridine derivatives. The structural analogs of 2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • For instance, research indicates that modifications in the pyridine ring can enhance the inhibitory potency against specific cancer types, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of certain enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a critical role in the biosynthesis of bioactive lipids, making inhibitors like this compound valuable for therapeutic applications targeting metabolic disorders .
  • Neuroprotective Effects :
    • Analogous compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with central nervous system targets makes these compounds candidates for further exploration in neuropharmacology .

Agricultural Applications

  • Biopesticide Development :
    • The compound has shown efficacy against bacterial wilt caused by Ralstonia solanacearum in tomatoes. Studies indicate that pyridine-3-carboxamide analogs can serve as effective agents against this pathogen, highlighting their potential as environmentally friendly biopesticides .
    • The herbicidal and fungicidal activities of similar compounds suggest that this compound could be developed into a biopesticide formulation for agricultural use .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Anticancer ActivityIdentified as a potent inhibitor of cancer cell lines; structure modifications enhanced activity.
Enzyme InhibitionDemonstrated inhibition of NAPE-PLD, suggesting applications in metabolic disease treatments.
Agricultural UseEffective against bacterial wilt; potential development as a biopesticide.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Boscalid (2-Chloro-N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide)

Structural Similarities :

  • Pyridine-3-carboxamide backbone with a 2-chloro substituent.
  • Aryl substitution on the carboxamide nitrogen.

Key Differences :

  • Boscalid has a biphenyl system (2-(4-chlorophenyl)phenyl), whereas the target compound features a 3-aminophenyl group with a (2-chlorophenyl)carbonyl appendage.
  • Biological Activity: Boscalid is a fungicide inhibiting succinate dehydrogenase (SDH) in fungal respiration. The absence of a carbonylamino linker in Boscalid may enhance its membrane permeability compared to the target compound .

Chlorsulfuron (2-Chloro-N-(((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

Structural Similarities :

  • Chloro-substituted aromatic core.
  • Carboxamide/sulfonamide functional groups.

Key Differences :

  • Chlorsulfuron contains a sulfonamide and triazine ring, making it a sulfonylurea herbicide that inhibits acetolactate synthase (ALS).

5-Chloro-N-(2,4-Difluorophenyl)-6-oxo-1-[[3-(Trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)

Structural Similarities :

  • Pyridine-carboxamide scaffold.
  • Halogen substituents (Cl, F).

Key Differences :

  • A trifluoromethylbenzyl group and difluorophenyl substituent enhance lipophilicity and metabolic stability compared to the target compound’s simpler chlorophenyl groups. Such modifications are typical in agrochemicals to prolong half-life .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Use
Target Compound Pyridine-3-carboxamide 2-Cl, (2-Cl-phenyl)carbonylamino-Ph Potential SDH inhibitor
Boscalid Pyridine-3-carboxamide 2-Cl, biphenyl (4-Cl-Ph-Ph) Fungicide (SDH inhibitor)
Chlorsulfuron Benzenesulfonamide 2-Cl, triazine-methoxy-methyl Herbicide (ALS inhibitor)
CAS 338977-82-5 Pyridine-3-carboxamide 5-Cl, 6-oxo, trifluoromethylbenzyl Undisclosed (Agrochemical R&D)

Implications of Structural Variations

  • Chlorine Positioning: The 2-chloro group on pyridine is conserved in Boscalid and the target compound, critical for SDH binding.
  • Linker Flexibility: The carbonylamino spacer in the target compound could increase conformational flexibility, possibly improving binding to flexible active sites but reducing metabolic stability relative to rigid analogs like CAS 338977-82-5 .

Biological Activity

The compound 2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide , also known by its CAS number 46869941, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H13Cl2N3O2C_{19}H_{13}Cl_2N_3O_2, with a molecular weight of approximately 384.23 g/mol. The presence of chlorine atoms in its structure is significant, as halogen substitutions often enhance biological activity by influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Topoisomerase Inhibition : Compounds with chlorophenyl substitutions have been shown to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antibacterial Activity : The presence of chlorinated aromatic groups is associated with enhanced antibacterial properties. Such compounds can disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Anticancer Activity

Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 7 to 20 µM against breast cancer cells (MCF-7) and prostate cancer cells (PC3) . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity. Related chlorinated compounds have shown minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 µg/mL . These findings indicate that the compound may be effective against resistant bacterial strains.

Case Studies

  • Topoisomerase Inhibitory Activity : A systematic study on chlorophenyl-substituted benzofuro[3,2-b]pyridines revealed that chlorine substitution significantly enhances topoisomerase inhibitory activity, suggesting a similar potential for this compound .
  • Anticancer Efficacy : A recent study evaluated the cytotoxicity of various thiourea derivatives against leukemia cell lines, showing that certain derivatives had IC50 values as low as 1.50 µM, indicating strong anticancer properties that may be applicable to the compound .

Data Summary Table

Activity Type IC50/MIC Values Cell Lines/Pathogens Reference
Anticancer7 - 20 µMMCF-7 (breast), PC3 (prostate)
Antibacterial3.12 - 12.5 µg/mLS. aureus, E. coli
Topoisomerase InhibitionNot specifiedVarious cancer cell lines

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Substitution : Reacting chlorinated nitrobenzenes with pyridine derivatives under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .

Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Amine intermediates react with carbonyl-containing reagents (e.g., cyanoacetic acid) using condensing agents like DCC or EDC .
Characterization :

  • NMR (1H/13C): Confirms amide bond formation and aromatic substitution patterns .
  • Mass Spectrometry : Validates molecular weight and detects impurities .
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
Technique Purpose Key Parameters
NMR Structural confirmationChemical shifts (δ 7.5–8.5 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) .
Mass Spec Molecular weight validationParent ion ([M+H]+) matching theoretical mass (±0.5 Da) .
X-ray Crystallography 3D structure determinationBond lengths (1.3–1.5 Å for C–N bonds) and dihedral angles (e.g., 49.2° for pyridine-phenyl interactions) .
HPLC-PDA Purity assessmentRetention time consistency and UV spectrum matching .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
  • Compound Purity : Re-test batches with HPLC-MS to rule out impurities (>99% purity for dose-response studies) .
  • Cell Line Differences : Use orthogonal models (e.g., primary cells vs. immortalized lines) for validation .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC50 ranges for kinase inhibition) .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for condensation steps to reduce side products .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for substitution reactions to enhance solubility .
  • Temperature Control : Maintain 60–80°C for nitro reductions to avoid over-reduction .
  • In-line Analytics : Implement FTIR monitoring to track reaction progress and terminate at peak yield .

Q. How does the compound’s crystal structure inform its interaction with biological targets?

  • Methodological Answer :
  • Hydrogen Bonding : Pyridine N and amide O act as H-bond acceptors (e.g., 2.8–3.2 Å distances in protein-ligand complexes) .
  • Dihedral Angles : Planar aromatic systems (e.g., pyridine-chlorophenyl dihedral of 58.2°) influence binding pocket compatibility .
  • Solvent Channels : Crystal packing reveals hydrophobic regions that correlate with membrane permeability .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

  • Methodological Answer :
  • SAR Studies :
Modification Effect Reference
2-Chloro → 2-Fluoro Increased metabolic stability (t1/2 ↑30%) but reduced potency (IC50 ↑2-fold) .
Pyridine → Quinoline Enhanced π-stacking in kinase pockets (ΔGbinding ↓1.5 kcal/mol) .
Amide → Sulfonamide Improved solubility (LogP ↓0.8) but decreased cell permeability .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities pre-synthesis .

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